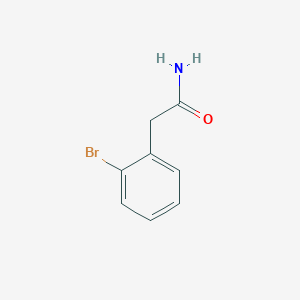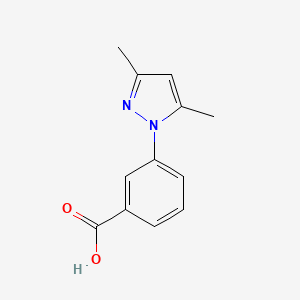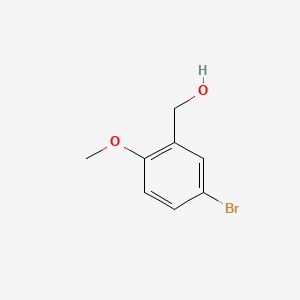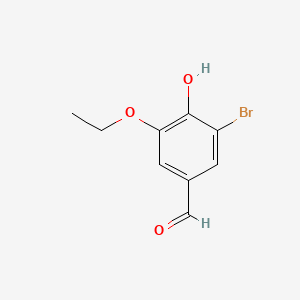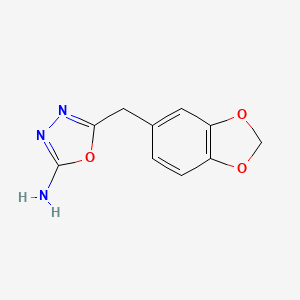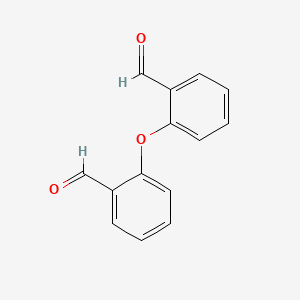![molecular formula C13H9BrN2 B1268541 6-Bromo-2-phenylimidazo[1,2-a]pyridine CAS No. 4044-98-8](/img/structure/B1268541.png)
6-Bromo-2-phenylimidazo[1,2-a]pyridine
Vue d'ensemble
Description
6-Bromo-2-phenylimidazo[1,2-a]pyridine (6-BP) is an organic compound belonging to the family of imidazo[1,2-a]pyridines, a class of heterocyclic compounds with a five-membered ring structure containing two nitrogen atoms. 6-BP has been studied extensively for its potential applications in the fields of synthetic organic chemistry, drug development, and materials science. 6-BP is of particular interest due to its unique chemical properties, which make it a versatile building block for the synthesis of a variety of compounds.
Applications De Recherche Scientifique
Alzheimer's Disease Imaging
6-Bromo-2-phenylimidazo[1,2-a]pyridine derivatives have shown promise in Alzheimer’s disease research. Studies have developed novel phenyl-imidazo[1,2-a]pyridines for imaging β-amyloid (Aβ) plaques, a hallmark of Alzheimer’s disease. These compounds, including radioiodinated 2-(4′-bromophenyl)-6-iodoimidazo[1,2-a]pyridine, have been evaluated for their potential in both PET and SPECT imaging of β-amyloid plaques in the living brain (Yousefi et al., 2012). Another study synthesized fluorinated imidazo[1,2-a]pyridine derivatives, demonstrating their binding affinity to amyloid plaques in human Alzheimer’s disease cortical tissues (Zeng et al., 2006).
Synthesis and Chemical Studies
Several studies have focused on the efficient synthesis of 2-phenylimidazo[1,2-a]pyridines. One study presented a microwave-assisted synthesis of these compounds in water–PEG-400, demonstrating an environmentally benign process (Jadhav et al., 2017). Another research developed a palladium(0)-mediated microwave-assisted direct C3 alkenylation method for synthesizing 3-alkenylimidazo[1,2-a]pyridines, highlighting its scope and limitations (Koubachi et al., 2008).
Medicinal Chemistry
2-Phenylimidazo[1,2-a]pyridine serves as a privileged structure in medicinal chemistry. A study described its straightforward synthesis, demonstrating its preparation as a bridged N-heterocycle suitable for educational purposes and in-depth discussions in medicinal chemistry (Santaniello et al., 2017).
Antiviral Activity
Research has been conducted on imidazo[1,2-a]pyridines bearing a phenethylthiomethyl side chain for their antiviral activities. These compounds showed significant inhibitory activity against human cytomegalovirus and varicella-zoster virus, suggesting a potential application in antiviral drug development (Véron et al., 2007).
Corrosion Inhibition
Imidazo[4,5-b]pyridine derivatives have been evaluated for their performance as corrosion inhibitors. The study demonstrated these compounds' inhibitory performance against mild steel corrosion in acidic environments, using various analytical techniques (Saady et al., 2021).
Mécanisme D'action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 6-bromo-2-phenylimidazo[1,2-a]pyridine belongs, have been reported to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
It is known that imidazo[1,2-a]pyridines interact with their targets, leading to changes in cellular processes . For instance, as CDK inhibitors, they can interfere with cell cycle progression .
Biochemical Pathways
Given the diverse bioactivity of imidazo[1,2-a]pyridines, it can be inferred that multiple pathways could be affected, depending on the specific target of action .
Result of Action
Given the diverse bioactivity of imidazo[1,2-a]pyridines, the effects can range from changes in cell cycle progression to alterations in neurotransmission .
Analyse Biochimique
Biochemical Properties
6-Bromo-2-phenylimidazo[1,2-a]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with several key enzymes, including cytochrome P450 enzymes such as CYP1A2, CYP2C19, and CYP2D6 . These interactions are primarily inhibitory, affecting the metabolic activity of these enzymes. Additionally, this compound has been found to bind to various proteins, influencing their structural conformation and function. The nature of these interactions often involves non-covalent binding, such as hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to affect the expression of various genes involved in metabolic processes, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . This inhibition occurs through the binding of this compound to the active site of these enzymes, preventing substrate access and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, affecting its efficacy. Long-term studies have indicated that continuous exposure to this compound can result in sustained alterations in cellular metabolism and gene expression, highlighting the importance of controlled experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models have been investigated to determine its therapeutic potential and toxicity profile. Dosage studies have revealed that the compound exhibits a dose-dependent effect, with higher doses leading to more pronounced biochemical and cellular changes . At lower doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and neurotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . Upon entering the body, this compound undergoes phase I metabolism, where it is oxidized by CYP1A2 to form reactive intermediates. These intermediates can further undergo phase II metabolism, involving conjugation with glucuronic acid or sulfate, to form more water-soluble metabolites that are excreted from the body. The interaction of this compound with these metabolic pathways can influence the overall metabolic flux and levels of various metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound has been shown to interact with membrane transporters such as P-glycoprotein, which plays a role in its cellular uptake and efflux. Additionally, binding proteins within the cytoplasm can sequester this compound, affecting its intracellular localization and concentration. These interactions are crucial for determining the bioavailability and efficacy of the compound in various biological contexts.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . This compound has been found to localize predominantly in the cytoplasm, with some distribution to the nucleus and mitochondria. The presence of targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, where it can exert its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
6-bromo-2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECUQJPFGTUNCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347595 | |
| Record name | 6-Bromo-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4044-98-8 | |
| Record name | 6-Bromo-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



